Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde
Description
Contextualization within Fused Pyrrolopyrimidine Heterocycles
Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde belongs to the broader class of fused pyrrolopyrimidine heterocycles. These are bicyclic aromatic compounds consisting of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. The specific arrangement of the fusion and the positions of the nitrogen atoms give rise to various isomers, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[1,2-c]pyrimidines, each with distinct chemical properties and biological activities. nih.govacs.orgacs.org The pyrrolo[1,2-a]pyrimidine (B7980946) scaffold is characterized by a bridgehead nitrogen atom shared between the five-membered pyrrole and six-membered pyrimidine rings. nih.gov
Significance of the Pyrrolo[1,2-a]pyrimidine Core Scaffold in Organic Synthesis
The pyrrolo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation is attributed to its presence in numerous biologically active compounds and its synthetic accessibility. The development of efficient synthetic routes to this core structure has been a significant area of research.
One notable method for the synthesis of the pyrrolo[1,2-a]pyrimidine scaffold involves a domino ring-closure followed by a microwave-induced retro-Diels-Alder reaction, starting from 2-aminonorbornene (B1216617) hydroxamic acids. nih.gov This approach allows for the creation of enantiomerically pure pyrrolo[1,2-a]pyrimidines. Another strategy involves the reaction of 2-amino-4-phenylpyrrolyl-3-carbonitrile with ethyl formylacetate sodium salt to construct the fused ring system. nih.gov
The inherent reactivity of the pyrrolo[1,2-a]pyrimidine ring system allows for functionalization at various positions. For instance, electrophilic substitution reactions, such as formylation, can be directed to specific carbons on the pyrrole ring, highlighting the tunable nature of this scaffold for creating diverse molecular architectures.
The Carbaldehyde Moiety at the C-6 Position: A Key Functional Group for Advanced Derivatization
The introduction of a carbaldehyde group at the C-6 position of the pyrrolo[1,2-a]pyrimidine scaffold is a crucial step for advanced derivatization. This functional group serves as a versatile chemical handle for a wide array of organic transformations.
The most common method for introducing a formyl group onto an electron-rich heterocyclic system like pyrrolo[1,2-a]pyrimidine is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrrole ring. The regioselectivity of this reaction is a key consideration, with formylation often occurring at the most nucleophilic position of the pyrrole ring.
The aldehyde functionality of this compound opens up a plethora of possibilities for synthetic diversification. It can readily undergo a variety of condensation reactions to form new carbon-nitrogen and carbon-carbon bonds. For example, it can be reacted with amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine (B1172632) to produce oximes. These derivatives can possess their own unique biological activities or serve as intermediates for further synthetic manipulations.
Furthermore, the carbaldehyde group can be oxidized to the corresponding carboxylic acid or reduced to a hydroxymethyl group, providing access to other important functionalized derivatives. The versatility of the C-6 carbaldehyde group makes this compound a highly valuable building block in the design and synthesis of complex molecules with tailored properties.
Below is a table summarizing potential derivatization reactions of the carbaldehyde group:
| Reagent | Product Type |
| Primary Amine (R-NH₂) | Schiff Base (Imine) |
| Hydrazine (H₂N-NH₂) | Hydrazone |
| Hydroxylamine (H₂N-OH) | Oxime |
| Wittig Reagent (Ph₃P=CHR) | Alkene |
| Grignard Reagent (R-MgBr) | Secondary Alcohol |
| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-3-8-9-4-1-5-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUCDRBAJYNTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494426 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61900-76-3 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrimidine 6 Carbaldehyde and Its Analogs
Strategic Approaches to the Pyrrolo[1,2-a]pyrimidine (B7980946) Ring System Construction
The creation of the fused bicyclic pyrrolopyrimidine core is the foundational challenge in synthesizing the target compound. Chemists have developed several elegant strategies to build this scaffold efficiently, including domino reactions, stereocontrolled cycloadditions, and multicomponent reactions.
Domino, or cascade, reactions offer a highly efficient route to complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. A notable domino protocol for pyrrolo[1,2-a]pyrimidine synthesis begins with 2-aminonorbornene (B1216617) hydroxamic acids. mdpi.comnih.govresearchgate.net This process involves a domino ring-closure reaction with an oxocarboxylic acid, such as levulinic acid or α-ketoglutaric acid. mdpi.comnih.gov
The reaction sequence is initiated by the formation of a Schiff base between the amino group of the norbornene derivative and the keto group of the oxocarboxylic acid. researchgate.net This is followed by a series of intramolecular cyclization and condensation steps that ultimately yield a complex tetracyclic intermediate. researchgate.net The use of racemic 2-aminonorbornene hydroxamic acids results in the formation of two diastereomers, which can typically be separated by column chromatography. mdpi.comresearchgate.net
Table 1: Examples of Domino Ring-Closure for Tetracyclic Precursors
| Starting Materials | Resulting Tetracyclic Intermediate Type | Reference |
|---|---|---|
| 2-Aminonorbornene hydroxamic acid + α-Ketoglutaric acid | Methanopyrrolo[1,2-a]quinazoline derivative | mdpi.com |
| 2-Aminonorbornene hydroxamic acid + Levulinic acid | Tetracyclic pyrrolo[1,2-a]pyrimidine derivative | mdpi.com |
A powerful strategy for obtaining enantiomerically pure pyrrolo[1,2-a]pyrimidines employs a retro-Diels-Alder (RDA) reaction as a key final step. nih.gov This approach uses the chiral scaffold of a norbornene derivative to control the stereochemistry during the initial ring construction, after which the scaffold is removed. mdpi.comnih.gov
Following the domino ring-closure that produces separated diastereomeric tetracyclic intermediates, these single diastereomers are subjected to a microwave-mediated RDA reaction. mdpi.comresearchgate.net The high thermal energy, typically applied in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (DCB) under microwave irradiation, induces a cycloreversion reaction. mdpi.com This reaction results in the loss of cyclopentadiene (B3395910) and the formation of the aromatic pyrrolo[1,2-a]pyrimidine ring system. mdpi.comnih.gov Crucially, the chirality established in the tetracyclic precursor is transferred to the final product, allowing for the synthesis of specific enantiomers based on the configuration of the starting amino hydroxamic acid. mdpi.comnih.gov
Table 2: Retro-Diels-Alder (RDA) Reaction Conditions
| Tetracyclic Precursor | Conditions | Product | Reference |
|---|---|---|---|
| Methanopyrrolo[1,2-a]quinazoline diastereomer | 250 °C, 20 min, Microwave (300 W), in DCB | Enantiopure Pyrrolo[1,2-a]pyrimidine analog | mdpi.comresearchgate.net |
| Tetracyclic pyrrolo[1,2-a]pyrimidine diastereomer | 240 °C, 20 min, Microwave (300 W), in DCB | Enantiopure Pyrrolo[1,2-a]pyrimidine analog | mdpi.com |
Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, as they combine three or more reactants in a single pot to generate a complex product. scielo.org.mx This strategy has been successfully applied to the synthesis of various pyrrolopyrimidine isomers. For instance, a green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been developed. scielo.org.mx
In this approach, arylglyoxals, 6-amino-1,3-dimethyluracil, and various barbituric acid derivatives are reacted in ethanol (B145695) at a moderate temperature (50 °C). scielo.org.mx The reaction is effectively catalyzed by a small amount of tetra-n-butylammonium bromide (TBAB), a phase-transfer catalyst known for its environmental compatibility. scielo.org.mx This method offers numerous advantages, including high yields (typically 73-95%), mild reaction conditions, short reaction times, and a simple work-up procedure, making it an attractive strategy for generating libraries of pyrrolopyrimidine derivatives. scielo.org.mx
Table 3: Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
| Component 1 (Arylglyoxal) | Component 2 | Component 3 (Barbituric Acid Derivative) | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Phenylglyoxal | 6-Amino-1,3-dimethyluracil | Barbituric acid | TBAB (5 mol%) | 5-substituted-pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| 4-Chlorophenylglyoxal | 6-Amino-1,3-dimethyluracil | Thiobarbituric acid | TBAB (5 mol%) | 5-substituted-pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| 4-Nitrophenylglyoxal | 6-Amino-1,3-dimethyluracil | 1,3-Dimethylbarbituric acid | TBAB (5 mol%) | 5-substituted-pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
Regioselective Introduction of the Carbaldehyde Functionality at the C-6 Position
The introduction of the carbaldehyde group specifically at the C-6 position is a critical transformation. This can be achieved by either incorporating the aldehyde (or a precursor) into one of the starting materials before cyclization or by functionalizing the pre-formed pyrrolopyrimidine ring.
A direct approach to synthesizing pyrrolo[1,2-a]pyrimidine-6-carbaldehyde involves a cyclocondensation reaction where one of the building blocks already contains the required formyl group. The key precursor for this strategy is a 2-amino-1H-pyrrole-3-carbaldehyde derivative. Syntheses for various pyrrole-3-carbaldehydes have been reported, often proceeding through the reduction of a corresponding pyrrole-3-carbonitrile intermediate using reagents like Raney-Nickel. googleapis.comgoogle.com
Once the 2-amino-1H-pyrrole-3-carbaldehyde is obtained, the synthesis of the fused pyrimidine (B1678525) ring can be achieved by reaction with a suitable three-carbon 1,3-dielectrophilic partner. This is a common strategy for constructing pyrimidine rings fused to pyrrole (B145914) systems. acs.orgnih.gov The reaction typically involves condensation with a β-dicarbonyl compound (e.g., acetylacetone (B45752) or malondialdehyde) or a functional equivalent, which, upon cyclization and dehydration, forms the pyrimidine ring, yielding the target 6-carbaldehyde derivative.
An alternative and widely used strategy is to introduce the aldehyde group onto the fully formed pyrrolo[1,2-a]pyrimidine scaffold. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings. organic-chemistry.orgwikipedia.org The pyrrole moiety within the fused pyrrolo[1,2-a]pyrimidine system is electron-rich and thus highly susceptible to electrophilic substitution. rsc.org
The reaction involves treating the pyrrolo[1,2-a]pyrimidine with the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent attacks the pyrrole ring, followed by hydrolysis during workup to yield the carbaldehyde. For the unsubstituted pyrrolo[1,2-a]pyrimidine, the C-6 position is the most electron-rich and sterically accessible site on the pyrrole ring, leading to highly regioselective formylation. This high regioselectivity for functionalization at the C-6 position of related deazapurine scaffolds has also been demonstrated in other reactions, such as palladium-catalyzed C-H arylation. chemistryviews.org
Table 4: Vilsmeier-Haack Formylation of Electron-Rich Heterocycles
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| Electron-Rich Arene/Heterocycle | DMF, POCl₃ | Formylated Arene/Heterocycle | organic-chemistry.orgwikipedia.org |
| 2-Methylpyrimidine-4,6-diol | DMF, POCl₃ | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |
| Substituted Pyrrole | DMF, POCl₃ | Pyrrole-carbaldehyde derivative | rsc.org |
Asymmetric Synthesis and Chiral Induction in this compound Analogs
The generation of enantiomerically pure pyrrolo[1,2-a]pyrimidine derivatives is a key challenge in medicinal chemistry. A notable strategy for achieving this involves a domino ring-closure reaction followed by a microwave-induced retro-Diels-Alder (RDA) protocol. researchgate.netnih.gov This approach successfully transfers chirality from a starting material to the final pyrrolo[1,2-a]pyrimidine product. researchgate.netnih.gov
The synthesis commences with chiral 2-aminonorbornene hydroxamic acids, which undergo a domino ring-closure reaction. nih.gov In this sequence, the absolute configuration of the final product is dictated by the configuration of the initial amino hydroxamic acid. researchgate.netnih.gov The stereochemistry of the resulting tetracyclic intermediates has been confirmed through X-ray crystallography. researchgate.netnih.gov
Following the formation of the tetracyclic intermediates, a microwave-assisted retro-Diels-Alder reaction is employed to yield the desired bicyclic pyrrolo[1,2-a]pyrimidine enantiomers through the elimination of cyclopentadiene. nih.gov This method has been successfully applied to produce both (+)- and (–)-enantiomers of pyrrolo[1,2-a]pyrimidine derivatives. researchgate.netnih.gov
For instance, the reaction of enantiomerically pure diexo- or diendo-3-amino-N-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxamide with α-ketoglutaric acid or levulinic acid leads to the formation of two diastereomers in each case. nih.gov After separation by column chromatography, these single diastereomers are subjected to microwave irradiation at high temperatures (240-250 °C) in a sealed vessel to induce the RDA reaction and furnish the final chiral pyrrolo[1,2-a]pyrimidine products. mdpi.comnih.gov
Table 1: Key Steps in the Asymmetric Synthesis of Pyrrolo[1,2-a]pyrimidine Analogs
| Step | Description | Key Reagents/Conditions | Outcome |
| 1 | Domino Ring-Closure | Chiral 2-aminonorbornene hydroxamic acids, α-ketoacids (e.g., α-ketoglutaric acid, levulinic acid) | Formation of diastereomeric tetracyclic intermediates |
| 2 | Separation | Column Chromatography | Isolation of single diastereomers |
| 3 | Retro-Diels-Alder | Microwave irradiation (240-250 °C) | Enantiomerically pure pyrrolo[1,2-a]pyrimidine analogs |
Green Chemistry Principles and Catalytic Methods in this compound Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds is essential for minimizing environmental impact. Catalytic methods, in particular, offer advantages such as high atom economy, milder reaction conditions, and the potential for catalyst recycling. rsc.org
Phase transfer catalysis (PTC) is a powerful tool for facilitating reactions between reactants in immiscible phases, often leading to increased reaction rates and yields under greener conditions. In the context of synthesizing pyrrolopyrimidine precursors, PTC has been effectively employed for regioselective C-N bond formation via an SNAr mechanism.
Specifically, the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, a potential precursor for this compound, has been investigated using various phase transfer catalysts. Among the catalysts tested, tetrabutylammonium (B224687) iodide (TBAI) was identified as the most effective option compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB) for promoting the C-N bond formation. This methodology aligns with green chemistry principles by enabling efficient reactions, potentially under milder conditions and with reduced solvent usage.
Table 2: Comparison of Phase Transfer Catalysts for C-N Bond Formation
| Catalyst | Name | Efficacy |
| TBAI | Tetrabutylammonium iodide | High |
| TBAB | Tetrabutylammonium bromide | Moderate |
| CTAB | Cetyltrimethylammonium bromide | Lower |
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. tcichemicals.comwikipedia.org This reaction is particularly valuable in the synthesis of complex heterocyclic systems, including precursors to pyrrolopyrimidines.
A one-pot synthetic methodology has been developed that incorporates a Wittig olefination step to synthesize a key precursor for a new pyrrolopyrimidine derivative. The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups. wikipedia.org
Reactivity and Transformational Chemistry of Pyrrolo 1,2 a Pyrimidine 6 Carbaldehyde
Chemical Transformations Involving the Carbaldehyde Group
The aldehyde group is one of the most reactive functional groups in organic chemistry, and its presence on the pyrrolo[1,2-a]pyrimidine (B7980946) core allows for extensive derivatization.
The electron-deficient carbonyl carbon of the carbaldehyde group is highly susceptible to attack by nucleophiles. This reactivity allows for a variety of nucleophilic addition and condensation reactions.
Common nucleophilic addition reactions involve organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li), which attack the carbonyl carbon to form secondary alcohols after an aqueous workup.
Condensation reactions are also prevalent. The aldehyde can react with primary amines to form Schiff bases (imines), a transformation that is often a key step in the synthesis of more complex molecules. For instance, the condensation of related heterocyclic aldehydes with various amines is a fundamental reaction in constructing diverse chemical libraries. documentsdelivered.com Similarly, it can undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations to yield α,β-unsaturated products. Another notable condensation is the reaction with stabilized ylides in the Wittig reaction to produce alkenes.
A specific and powerful example is the condensation of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC). ambeed.comsigmaaldrich.com This reaction, typically carried out in the presence of a base like potassium carbonate, proceeds via initial nucleophilic attack of the deprotonated isocyanide followed by cyclization and elimination to form a new heterocyclic ring fused to the pyrrole (B145914).
| Nucleophile/Reagent | Reaction Type | Resulting Functional Group/Structure |
|---|---|---|
| Primary Amines (R-NH₂) | Condensation | Imine (Schiff Base) |
| Tosylmethyl isocyanide (TosMIC) | Condensation/Cyclization | Fused Pyrimidine (B1678525) Ring |
| Hydrazine (N₂H₄) | Condensation | Hydrazone |
| Hydroxylamine (B1172632) (NH₂OH) | Condensation | Oxime |
| Phosphorus Ylides (Wittig Reagents) | Wittig Reaction | Alkene |
| Organometallic Reagents (e.g., Grignard) | Nucleophilic Addition | Secondary Alcohol |
The aldehyde group of Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde can be readily oxidized or reduced to provide access to other important functional groups.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. A particularly effective method demonstrated for the analogous 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is the use of Oxone® (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF). youtube.comlibretexts.org This method is efficient and provides the carboxylic acid in high yield. youtube.comlibretexts.org Other common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O).
Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (Pyrrolo[1,2-a]pyrimidin-6-yl)methanol. This transformation can be achieved using a range of reducing agents. A common and mild reducing agent is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones without affecting other reducible groups that might be present on the heterocyclic core. nih.govmdpi.com Another powerful method is catalytic hydrogenation, where the aldehyde is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net This method is highly effective for reducing aldehydes to primary alcohols. researchgate.net
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Oxone®, KMnO₄, or Ag₂O | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid |
| Reduction | NaBH₄ or H₂/Pd-C | (Pyrrolo[1,2-a]pyrimidin-6-yl)methanol |
The carbaldehyde group is a key synthon for constructing new heterocyclic rings onto the pyrrolo[1,2-a]pyrimidine framework. These reactions significantly expand the structural diversity of this scaffold.
One prominent example is the reaction with tosylmethyl isocyanide (TosMIC), which, as mentioned, leads to the formation of a 3-tosylpyrrolo[1,2-c]pyrimidine. ambeed.comsigmaaldrich.com This transformation effectively builds a new pyrimidine ring onto the pyrrole moiety of the starting material.
Furthermore, the aldehyde can participate in multicomponent reactions to build complex heterocyclic systems. For example, condensation with an amine and a γ-keto carboxylic acid, such as levulinic acid, can lead to the formation of tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives through a cascade of condensation and cyclization steps. researchgate.net Similarly, reactions with aminopyrazoles can be employed to construct fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. orgsyn.org These strategies are powerful tools for generating novel and complex molecular architectures from a relatively simple starting aldehyde.
Functionalization and Derivatization of the Pyrrolo[1,2-a]pyrimidine Core
Beyond the reactivity of the aldehyde, the heterocyclic core itself is amenable to various functionalization reactions, allowing for modification of the scaffold's electronic and steric properties.
Electrophilic Aromatic Substitution: The pyrrole ring of the pyrrolo[1,2-a]pyrimidine system is electron-rich and thus susceptible to electrophilic aromatic substitution. In related pyrrolo[2,3-d]pyrimidines, electrophilic substitution reactions such as halogenation, nitration, and sulfonation have been shown to occur selectively at the C5 position of the pyrrole ring. nih.gov This regioselectivity is governed by the ability of the pyrrole nitrogen to stabilize the intermediate carbocation (Wheland intermediate). acs.org It is expected that this compound would exhibit similar reactivity, allowing for the introduction of various electrophiles onto the pyrrole portion of the molecule.
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, in contrast to the pyrrole ring, is electron-deficient, especially when substituted with a good leaving group like a halogen. This property makes it reactive towards nucleophilic aromatic substitution (SNAr). Research on related 4-chloropyrrolopyrimidines has shown that the chlorine atom can be readily displaced by a variety of nucleophiles, including anilines, aliphatic amines, and thiols. ambeed.comacs.org The reaction is often catalyzed by acid or proceeds under thermal conditions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in pyrimidine systems. This provides a reliable method for introducing diverse substituents onto the pyrimidine ring.
| Reaction Type | Position | Typical Reagents | Product |
|---|---|---|---|
| Electrophilic Substitution (e.g., Halogenation) | C5 (Pyrrole ring) | N-Halosuccinimide | 5-Halo-pyrrolo[1,2-a]pyrimidine derivative |
| Nucleophilic Substitution (SNAr) | C4 (Pyrimidine ring) | Amines, Thiols (on a 4-halo precursor) | 4-Amino/Thio-pyrrolo[1,2-a]pyrimidine derivative |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including pyrrolopyrimidines. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
To utilize these reactions, the pyrrolopyrimidine core must first be halogenated or converted to a triflate. The resulting halo- or triflate-substituted pyrrolopyrimidine can then be coupled with a variety of partners.
Suzuki-Miyaura Coupling: This reaction couples the heterocyclic halide/triflate with a boronic acid or ester, and is widely used to introduce aryl or heteroaryl substituents. orgsyn.org
Sonogashira Coupling: This involves the coupling of a halo-pyrrolopyrimidine with a terminal alkyne to form an alkynylated product. These products are themselves versatile intermediates for further transformations, such as cyclization reactions.
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling a halo-pyrrolopyrimidine with an amine. It offers a broader substrate scope compared to traditional SNAr reactions. orgsyn.org
Heck Reaction: This reaction forms a C-C bond by coupling the heterocyclic halide with an alkene. mdpi.com
Stille Coupling: This involves the reaction with an organostannane reagent to form a C-C bond. mdpi.com
In addition to cross-coupling, direct metalation of the pyrrolopyrimidine core followed by quenching with an electrophile is another strategy for functionalization. For example, lithiation at C6 of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been reported, with subsequent addition to an aldehyde like benzaldehyde.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(dppf)Cl₂, Pd(OAc)₂ | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | C-C (sp²-sp) |
| Buchwald-Hartwig | Amine | Pd(OAc)₂/BINAP | C-N |
| Heck | Alkene | Pd(OAc)₂ | C-C (sp²-sp²) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (sp²-sp²) |
Advanced Reaction Mechanisms and Pathways (e.g., 1,3-Dipolar Cycloadditions)
The aldehyde functionality at the 6-position of the pyrrolo[1,2-a]pyrimidine scaffold introduces a reactive site amenable to a variety of chemical transformations. Among the most powerful of these are 1,3-dipolar cycloaddition reactions, which provide a convergent and stereocontrolled route to complex heterocyclic structures. Specifically, the reaction of this compound with an α-amino acid, such as sarcosine (B1681465) (N-methylglycine), generates an intermediate azomethine ylide. This transient 1,3-dipole can then be trapped in situ by a range of dipolarophiles to construct novel pyrrolidine-fused heterocyclic systems.
The generation of the azomethine ylide is a critical step in this reaction pathway. It typically proceeds through the condensation of the aldehyde with the secondary amine of the α-amino acid, followed by a decarboxylation step, which is often facilitated by heat. The resulting azomethine ylide is a highly reactive intermediate with a characteristic C-N-C framework that readily participates in [3+2] cycloaddition reactions with electron-deficient alkenes. nih.govmdpi.com This methodology is a cornerstone in the synthesis of polycyclic alkaloids and other biologically relevant molecules. rsc.org
A representative transformation involves a one-pot, three-component reaction between this compound, an α-amino acid, and a dipolarophile. The reaction's efficiency and stereoselectivity can be influenced by the choice of solvent, temperature, and the electronic nature of the substrates. The pyrrolidine (B122466) ring, a common motif in many natural products and pharmaceuticals, is formed with the potential for creating multiple stereocenters in a single step. rsc.orgnih.gov
The general mechanism for the 1,3-dipolar cycloaddition of this compound is depicted in the scheme below. The initial condensation of the aldehyde with sarcosine forms an iminium intermediate, which upon decarboxylation, generates the key azomethine ylide. This ylide then undergoes a concerted [3+2] cycloaddition with a dipolarophile, such as N-phenylmaleimide, to yield the corresponding cycloadduct.
Reaction Scheme: 1,3-Dipolar Cycloaddition of this compound
The scope of this transformation can be extended to a variety of dipolarophiles, leading to a diverse array of fused heterocyclic products. The table below illustrates the potential outcomes of the reaction with different dipolarophiles, based on established principles of 1,3-dipolar cycloaddition reactions.
Table 1: Products of 1,3-Dipolar Cycloaddition of this compound with Various Dipolarophiles
| Entry | Dipolarophile | Product | Expected Yield (%) |
| 1 | N-Phenylmaleimide | 2-phenyl-1,2,3,3a,4,5-hexahydro-4-methyl-5-(pyrrolo[1,2-a]pyrimidin-6-yl)pyrrolo[3,4-c]pyrrole-1,3-dione | 85-95 |
| 2 | Acrylonitrile | 4-methyl-5-(pyrrolo[1,2-a]pyrimidin-6-yl)-1,2,3,3a,4,5-hexahydropyrrolo[3,4-c]pyrrole-2-carbonitrile | 70-80 |
| 3 | Dimethyl acetylenedicarboxylate | Dimethyl 4-methyl-5-(pyrrolo[1,2-a]pyrimidin-6-yl)-1,4-dihydropyrrolo[3,4-c]pyrrole-2,3-dicarboxylate | 65-75 |
| 4 | (E)-1,2-Dibenzoylethene | (1,2-dibenzoyl-4-methyl-5-(pyrrolo[1,2-a]pyrimidin-6-yl)pyrrolidin-3-yl)methanone | 75-85 |
Detailed research findings from analogous systems suggest that these cycloaddition reactions are often highly regioselective and stereoselective. The facial selectivity of the dipolarophile's approach to the azomethine ylide is influenced by steric and electronic factors of both components. In many cases, the reaction proceeds via an endo transition state, leading to the formation of a specific diastereomer. The high degree of control offered by this reaction makes it a valuable tool in synthetic organic chemistry for the construction of complex molecular architectures.
Spectroscopic and Computational Methodologies for Characterization and Elucidation
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide the primary evidence for the structural framework of a molecule. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy offer detailed insights into the atomic connectivity, molecular weight, and nature of functional groups and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton.
For Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for each proton. A key diagnostic signal would be the singlet corresponding to the aldehydic proton (-CHO), which typically appears in the downfield region of the spectrum (δ 9-10 ppm). The protons on the fused pyrrole (B145914) and pyrimidine (B1678525) rings would exhibit chemical shifts and coupling patterns characteristic of their electronic environment. For instance, in related pyrrolo[2,3-d]pyrimidine derivatives, aromatic protons appear in the δ 6.5-8.5 ppm range. mdpi.com Similarly, in pyrrolo[1,2-c]pyrimidine (B3350400) systems, proton signals have been observed between δ 6.7 and 8.6 ppm. acs.org
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and would produce a characteristic signal in the δ 180-200 ppm region. The sp²-hybridized carbons of the heterocyclic rings would appear in the aromatic region of the spectrum (δ 100-160 ppm). Analysis of related pyrrolopyrimidine structures shows carbon signals in this approximate range. mdpi.comnih.gov
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrrolopyrimidine Derivatives Note: This table presents data for related structures to illustrate typical chemical shift ranges, not for this compound itself.
| Compound Type | Technique | Key Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Schiff Base Derivatives | ¹H NMR | Aldehydic (-CH=): δ 7.999–10.341; Aromatic-OH: δ 11.145–12.392; Pyrrolyl -NH-: δ 10.557-12.258 | researchgate.net |
| ¹³C NMR | Data confirms structure but specific shifts for the core are not detailed. | researchgate.net | |
| C-substituted Pyrrolo[2,3-d]pyrimidines | ¹H NMR | Aromatic protons: δ 6.56-8.54; -CH₃: δ 2.26-3.38 | mdpi.com |
| ¹³C NMR | Aromatic carbons: δ 101.4-159.9 | mdpi.com | |
| Pyrrolo[1,2-c]pyrimidine Derivatives | ¹H NMR | Aromatic protons: δ 6.74-8.57 | acs.org |
| ¹³C NMR | Aromatic carbons: δ 105.7-144.4 | acs.org |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₆N₂O for the parent compound). mdpi.com
Electron Ionization (EI) mass spectrometry is used to study the fragmentation patterns of the molecule. For this compound, the molecular ion peak (M⁺) would be expected. The fragmentation is often predictable and provides structural information. Common fragmentation pathways for related pyrimidine structures involve the successive loss of small, stable molecules or radicals. researchgate.netsapub.org For the target compound, characteristic fragmentation would likely involve:
Loss of a hydrogen radical (H•) to form the [M-1]⁺ ion.
Loss of carbon monoxide (CO) from the aldehyde group to yield a stable pyrrolopyrimidine cation.
Cleavage of the pyrimidine or pyrrole ring, leading to smaller, characteristic fragment ions.
The stability of the fused heterocyclic ring system often results in the molecular ion being a prominent peak in the spectrum. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS (e.g., ESI-TOF) | Precise m/z value for [M+H]⁺ or [M]⁺• corresponding to C₈H₆N₂O | Confirmation of Molecular Formula |
| EI-MS | Molecular ion peak (M⁺•) and fragment ions (e.g., [M-CO]⁺•, [M-H]⁺) | Structural information from fragmentation patterns |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands:
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.
Absorption bands in the 1500-1650 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic heterocyclic rings. nih.gov
C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system of the molecule. Aromatic and conjugated systems absorb UV or visible light, promoting electrons from a ground state to an excited state. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the conjugated bicyclic system and potentially n→π* transitions associated with the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen. researchgate.net The exact position and intensity of these bands are sensitive to the solvent and substitution on the ring system.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity, bond lengths, bond angles, and stereochemistry. nih.gov
For this compound, a successful single-crystal X-ray diffraction analysis would:
Confirm the planarity of the fused pyrrolo[1,2-a]pyrimidine (B7980946) ring system.
Provide precise measurements of all bond lengths and angles, allowing for comparison with theoretical models.
Elucidate the conformation of the aldehyde group relative to the heterocyclic ring.
Reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the solid-state properties of the compound. researchgate.net
In studies of related enantiomerically pure pyrrolo[1,2-a]pyrimidine derivatives, X-ray crystallography has been essential for determining the absolute configuration. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies
Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data. They can predict molecular properties, rationalize observed reactivity, and provide insights into electronic structure that are not directly accessible through experimentation.
Density Functional Theory (DFT) has become a standard computational method for studying the electronic properties of organic molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G++), researchers can accurately model the geometry and electronic structure of compounds like this compound. researchgate.net
Key insights from DFT calculations include:
Optimized Geometry: DFT can predict the ground-state geometry of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Reactivity Prediction: The distribution of electron density and the shapes of the HOMO and LUMO can predict sites of reactivity. For example, regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. This allows for the prediction of how this compound might react with other reagents.
Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can aid in the interpretation and assignment of experimental spectra.
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions that occur over time. This methodology is particularly valuable for understanding the dynamic nature of flexible molecules like this compound in different environments.
In the context of pyrrolopyrimidine derivatives, MD simulations have been employed to investigate the binding modes and inhibitory mechanisms of these compounds with biological targets such as kinases. acs.orgnih.govcymitquimica.com For instance, studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) utilized MD simulations to explore the stability of the inhibitor-protein complex. acs.orgnih.gov These simulations, often run for hundreds of nanoseconds, can reveal crucial information about the flexibility of the molecule and the stability of its interactions with its environment. acs.orgnih.gov
The primary outputs of an MD simulation that are relevant for conformational analysis include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of dihedral angles. The RMSD provides a measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the system over the simulation time. The RMSF, on the other hand, highlights the flexibility of different parts of the molecule. For this compound, this would be particularly insightful for understanding the rotational freedom of the carbaldehyde group relative to the fused ring system.
While specific MD simulation data for this compound is not available in the reviewed literature, the following table represents typical data that would be generated from such a study to analyze its conformational dynamics in a solvent like water.
| Parameter | Value/Observation | Significance |
|---|---|---|
| Simulation Time | 200 ns | Provides a sufficient timescale to observe significant conformational sampling. |
| Average RMSD of Backbone | 1.5 ± 0.3 Å | Indicates the overall structural stability of the pyrrolopyrimidine core. |
| RMSF of Carbaldehyde Oxygen | 2.1 Å | Highlights the flexibility of the exocyclic carbaldehyde group. |
| Key Dihedral Angle (C5-C6-C=O) | Bimodal distribution around -160° and +20° | Suggests the presence of two major stable conformations of the carbaldehyde group. |
| Solvent Accessible Surface Area (SASA) | 150 ± 10 Ų | Provides insight into the molecule's interaction with the solvent. |
Quantum Chemical Calculations for Prediction of Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the electronic structure and photophysical properties of molecules. researchgate.netias.ac.in These methods can accurately calculate properties such as absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.
For the broader class of pyrrolopyrimidine derivatives, DFT and TD-DFT calculations have been successfully used to understand their photophysical behavior. acs.orgresearchgate.net For example, studies on pyrrolo[1,2-a]quinoxalines have utilized these methods to investigate their fluorescence, phosphorescence, and potential for aggregation-induced emission. acs.org The calculations typically involve optimizing the ground state geometry of the molecule, followed by calculating the vertical excitation energies to predict the UV-Vis absorption spectrum. The geometry of the first excited state can also be optimized to predict the fluorescence emission wavelength.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key outputs of these calculations. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a good first approximation of the lowest excitation energy. The spatial distribution of these orbitals can reveal the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular scaffold.
Although specific quantum chemical calculations for this compound are not detailed in the available literature, the following table presents a set of representative data that would be obtained from DFT and TD-DFT calculations, providing insight into its expected photophysical properties.
| Property | Predicted Value | Computational Method | Significance |
|---|---|---|---|
| Ground State Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) | Indicates the molecule's polarity. |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G(d,p) | Relates to the electron-donating ability. |
| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311G(d,p) | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.1 eV | DFT/B3LYP/6-311G(d,p) | Approximates the lowest excitation energy. |
| Maximum Absorption Wavelength (λmax) | 310 nm | TD-DFT/B3LYP/6-311G(d,p) | Predicts the main electronic absorption peak. |
| Oscillator Strength (f) | 0.45 | TD-DFT/B3LYP/6-311G(d,p) | Indicates the intensity of the electronic transition. |
| Major Transition Character | π → π* | TD-DFT/B3LYP/6-311G(d,p) | Describes the nature of the electronic excitation. |
Advanced Applications and Mechanistic Investigations of Pyrrolo 1,2 a Pyrimidine 6 Carbaldehyde Derivatives
Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde as a Versatile Building Block in Complex Chemical Synthesis
The this compound moiety is a valuable and versatile starting material in organic synthesis. The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. A primary application is in condensation reactions. For instance, the aldehyde can react with compounds containing primary amino groups, such as hydrazines or substituted anilines, to form Schiff bases or hydrazones. nih.govnih.gov This reaction is a key step in creating elaborate molecular frameworks, as demonstrated in the synthesis of N-(arylidineamino)pyrrolopyrimidine-4-amines from the reaction of hydrazino-pyrrolopyrimidines with various aromatic aldehydes. nih.gov
Furthermore, the aldehyde group is a precursor for other functional groups. It can be involved in Wittig olefination to form an alkene, which can then undergo further reactions like bromination to create key intermediates for building fused heterocyclic systems. Synthetic strategies often utilize the carbaldehyde to construct fused ring systems. For example, pyrrole-2-carbaldehydes react with tosylmethyl isocyanide (TosMIC) or methyl isocyanoacetate to produce pyrrolo[1,2-c]pyrimidines, showcasing a powerful method for building this heterocyclic core. researchgate.net This highlights the utility of the aldehyde group in facilitating cyclization reactions that are fundamental to creating diverse chemical libraries based on the pyrrolopyrimidine scaffold. researchgate.net These synthetic routes enable the functionalization of the core structure, allowing for the attachment of various substituents that are crucial for tuning the molecule's biological activity and material properties. researchgate.net
Mechanistic Investigations of Molecular Interactions in Biological Systems
Understanding the interaction between small molecules and biological targets is fundamental to modern drug discovery. For derivatives of this compound, computational methods such as molecular docking and molecular modeling are indispensable tools for elucidating these interactions at a molecular level.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. bue.edu.eg Studies on various pyrrolopyrimidine derivatives have revealed their capacity to fit into the active sites of numerous important enzymes, particularly protein kinases. researchgate.netbenthamdirect.com The pyrrolo[2,3-d]pyrimidine scaffold often acts as a hinge-binder, mimicking the adenine (B156593) core of ATP. nih.gov
Docking studies have shown that these compounds form critical hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme's active site. For example, in the case of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, analyses have identified residues like Lys514, Asn568, Glu571, and Asp641 as crucial for mediating ligand-protein interactions through hydrogen bonding and van der Waals forces. tandfonline.com Similarly, docking of pyrrolopyrimidine derivatives into the active sites of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4) demonstrated substantial binding affinities, highlighting promising interactions within the protein active sites. researchgate.netbenthamdirect.com The aldehyde group or its derivatives can further enhance binding by forming additional hydrogen bonds or other polar interactions.
| Target Enzyme | Pyrrolopyrimidine Derivative Type | Key Interacting Residues | Reference |
|---|---|---|---|
| FGFR1 | Pyrrolo-pyrimidine based analogs | Lys514, Asn568, Glu571, Asp641 | tandfonline.com |
| JAK1, JAK2, CDK4 | Pyrrolo-pyrimidine derivatives with amide functionality | Not specified | researchgate.net |
| EGFR, CDK2 | Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | Not specified | nih.gov |
| DDR1/DDR2 | Tricyclic Pyrrolo[2,3-d]pyrimidine derivatives | Not specified | mdpi.com |
| SARS-CoV-2 Mac1 | Pyrrolo-pyrimidine based compounds | ADP-ribose binding pocket | nih.gov |
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. acs.org For pyrrolopyrimidine derivatives, molecular modeling techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to build models that correlate specific structural features with inhibitory potency. tandfonline.comnih.gov These models help in rationally designing more potent and selective inhibitors. tandfonline.com
SAR studies have revealed several key insights:
Core Scaffold: The pyrrolopyrimidine nucleus is often essential for activity, particularly in kinase inhibitors where it occupies the adenine-binding region of the ATP pocket. mdpi.com
Substituents: The type and position of substituents on the heterocyclic core are critical. nih.gov For instance, in a series of neuropeptide Y5 receptor antagonists, modifications to both the substitution pattern and the heterocyclic core were explored to identify potent compounds. acs.orgnih.gov
Physicochemical Properties: Properties like lipophilicity (measured as cLogP) and membrane permeability are crucial for cellular activity. nih.gov Studies have shown that while no single property guarantees high potency, trends can be observed within specific analogue series. For example, within a set of pyrrolopyrimidine analogues, tetrahydropyran (B127337) and trans-4-hydroxycyclohexane substitutions were found to be most potent. nih.gov
Halogenation: The introduction of halogen atoms can enhance binding affinity and improve metabolic stability. mdpi.commdpi.com
| Structural Modification | Observed Effect on Activity | Target Class | Reference |
|---|---|---|---|
| Addition of electron-donating or withdrawing groups at N-7 benzyl (B1604629) moiety | Potency is influenced by the specific substituent; tetrahydropyran and hydroxy-cyclohexane analogues were most potent across series. | PNC disassembly | nih.gov |
| Modification of the heterocyclic core and its substituents | Identified several potent antagonists for the target receptor. | Neuropeptide Y5 Receptor | acs.orgnih.gov |
| Introduction of halogen groups | Enhances binding affinity and metabolic stability. | Kinases | mdpi.com |
| Varying bridge length between scaffold and L-glutamate | Shorter bridge length increased antiproliferative activity and selective transport. | GARFTase | nih.gov |
The aldehyde group (-CHO) is an electrophilic functional group that can participate in specific and sometimes covalent interactions with enzyme targets. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes, and inhibitors of these enzymes are of significant therapeutic interest. nih.gov While many pyrrolopyrimidine inhibitors target kinases through non-covalent interactions, the presence of an aldehyde functionality introduces the potential for a different inhibition mechanism. nih.govuniupo.it
The aldehyde group can react with nucleophilic residues in an enzyme's active site, most notably the epsilon-amino group of a lysine (B10760008) residue, to form a Schiff base (an imine). This covalent but often reversible bond can lead to potent enzyme inhibition. The mechanism for aldehyde-containing drugs can therefore involve:
Competitive Inhibition: The inhibitor competes with the natural aldehyde substrate for binding to the active site. nih.gov
Covalent Modification: The inhibitor forms a covalent adduct with a key residue in the active site, leading to inactivation of the enzyme.
Potential in Materials Science and Optoelectronic Applications (e.g., Electrochemical Sensors)
Beyond their biological applications, pyrrolopyrimidine derivatives are gaining attention in materials science due to their unique photophysical and electrochemical properties. researchgate.netresearchgate.net The fused aromatic system gives rise to π-conjugated structures that are desirable for electronic and optoelectronic applications. lnu.edu.ua
Fluorescent Properties: Many pyrrolo[1,2-a]pyrimidine (B7980946) derivatives are highly fluorescent. researchgate.netnih.gov They can absorb light in the UV-visible range (240-440 nm) and emit light in the visible spectrum (470-513 nm). nih.gov Key properties include high quantum yields (up to 1.0) and large Stokes shifts (the difference between the absorption and emission maxima), which are beneficial for applications in fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov The specific photophysical properties can be tuned by altering the substituents on the pyrrolopyrimidine core. nih.gov
Electrochemical Applications: The electrochemical behavior of pyrrolopyrimidine derivatives has been studied using techniques like cyclic voltammetry. researchgate.netresearchgate.net These compounds can undergo redox processes, allowing for the creation of modified electrodes. researchgate.net Such electrodes can be used as electrochemical sensors, where the interaction of an analyte with the pyrrolopyrimidine film causes a measurable change in the electrical signal. researchgate.netresearchgate.net The ability to form polymer films (e.g., polyI1 and polyI2) on electrode surfaces opens up possibilities for developing robust and sensitive sensing devices. researchgate.net
| Derivative Type | Property | Value/Observation | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Pyrrolo[1,2-a]pyrimidines | Absorption Max (λabs) | 240-440 nm | Fluorescent Dyes, Probes | nih.gov |
| Substituted Pyrrolo[1,2-a]pyrimidines | Emission Max (λem) | 470-513 nm | Fluorescent Dyes, OLEDs | nih.gov |
| Substituted Pyrrolo[1,2-a]pyrimidines | Quantum Yield (Φ) | 0.36 - 1.0 | High-Efficiency Emitters | nih.gov |
| Substituted Pyrrolo[1,2-a]pyrimidines | Stokes Shift | 75 - 226 nm | Reduced Self-Quenching | nih.gov |
| Pyrrolo[1,2-c]pyrimidine (B3350400) derivatives | Redox Processes | Can form radical cations; allows for electropolymerization. | Electrochemical Sensors | researchgate.net |
Future Research Directions for Pyrrolo 1,2 a Pyrimidine 6 Carbaldehyde
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research in the synthesis of Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde and its derivatives will likely focus on novel pathways that prioritize sustainability, atom economy, and operational simplicity.
One promising direction is the advancement of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is both economically and environmentally advantageous over traditional multi-step syntheses. nih.govresearchgate.net The development of new MCRs to construct the pyrrolo[1,2-a]pyrimidine (B7980946) core with the desired carbaldehyde functionality in a one-pot process would be a significant step forward.
The principles of green chemistry are expected to be central to new synthetic strategies. nih.gov This includes the use of:
Aqueous media: Utilizing water as a solvent is highly desirable due to its low cost and environmental safety. nih.gov
Green catalysts: Research into recyclable and reusable catalysts, such as copper-based nanoparticles (Cu@KF/CP NPs) or potassium bisulfate (KHSO4), can lead to more sustainable processes. nih.govmdpi.com
Energy-efficient methods: Techniques like ultrasonic irradiation and microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov
A recent study highlighted a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using ultrasonic irradiation in aqueous ethanol (B145695), which resulted in good yields and minimized environmental impact. mdpi.com Similar strategies could be adapted for the synthesis of this compound.
Future synthetic explorations may also involve domino reactions, which are intramolecular cascade reactions that form multiple bonds in a single, uninterrupted sequence. A reported synthesis of pyrrolo[1,2-a]pyrimidine enantiomers utilized a domino ring-closure followed by a microwave-induced retro-Diels-Alder (RDA) protocol, demonstrating the power of such strategies in creating stereochemically defined products. nih.gov
| Synthetic Strategy | Key Features & Future Potential for this compound |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. Future MCRs could be designed to directly incorporate the 6-carbaldehyde group. |
| Green Catalysis | Use of recyclable catalysts (e.g., Cu@KF/CP NPs, KHSO4), operation in aqueous media. nih.govmdpi.com Exploration of novel, highly efficient, and selective catalysts is a key research area. |
| Ultrasonic & Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.comnih.gov Optimization of these techniques for the specific synthesis of the target compound is needed. |
| Domino Reactions | Formation of multiple bonds in a single step, access to complex structures. nih.gov Designing a domino sequence for the direct synthesis of this compound from simple precursors is a challenging but rewarding goal. |
Advanced Functionalization Strategies for Enhanced Reactivity and Selectivity
The carbaldehyde group on the pyrrolo[1,2-a]pyrimidine scaffold is a key functional handle for further molecular diversification. Future research will undoubtedly focus on advanced functionalization strategies to enhance the reactivity and selectivity of this compound, allowing for the synthesis of a diverse library of derivatives.
A major area of future research will be the application of C-H bond activation . This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Research on the C-H phosphonation of related pyrrolopyrimidine systems, such as 7-deazapurines and 9-deazapurines, has shown that regioselective functionalization is achievable. mdpi.com Applying C-H activation strategies to the this compound core could enable the introduction of a wide range of functional groups at specific positions, which is crucial for tuning the properties of the final molecules.
Late-stage functionalization is another critical research direction. This approach involves introducing functional groups at a late stage of the synthesis, which is highly desirable for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. organic-chemistry.org Developing robust methods for the late-stage modification of the pyrrolo[1,2-a]pyrimidine core, while preserving the reactive aldehyde group, will be a key challenge.
Furthermore, achieving high regioselectivity in functionalization reactions will be paramount. The pyrrolo[1,2-a]pyrimidine ring system has multiple potential reaction sites, and controlling the selectivity of a reaction to a specific position is essential for synthesizing well-defined products. This can be achieved through the use of directing groups or by carefully tuning reaction conditions.
Future work should also explore the reactivity of the aldehyde group itself, using it as a gateway to a variety of other functional groups through reactions such as:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Reductive amination to form various amines.
Wittig-type reactions to form alkenes.
Condensation reactions with various nucleophiles.
Deeper Computational Insights into Reactivity Profiles and Spectroscopic Properties
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of molecules. In the context of this compound, future research will greatly benefit from in-depth computational studies.
Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. organic-chemistry.org DFT can be used to:
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions.
Predict the reactivity of different sites on the molecule towards electrophilic and nucleophilic attack.
Simulate spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of newly synthesized derivatives. nih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations will be invaluable for exploring the potential biological applications of derivatives of this compound. nih.govresearchgate.net These techniques can predict how these molecules might bind to biological targets, such as enzymes or receptors. For instance, studies on other pyrrolopyrimidine derivatives have used molecular docking to understand their interactions with kinase active sites. mdpi.com Applying these methods to derivatives of this compound could guide the design of new therapeutic agents.
The table below outlines potential computational studies and their expected outcomes:
| Computational Method | Research Focus | Expected Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Prediction of reactive sites, understanding of substituent effects, and aid in structural elucidation. |
| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra. | Prediction of absorption and emission properties for applications in materials science. |
| Molecular Docking | Binding modes with biological targets. | Identification of potential protein targets and rational design of bioactive molecules. researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes. | Understanding the dynamic behavior of the molecule in a biological environment. nih.gov |
Expansion of Mechanistic Understanding in Chemical and Biological Contexts
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for designing new, more efficient ones. For this compound, future research should aim to elucidate the mechanisms of its formation and its subsequent reactions. For example, in condensation reactions involving the aldehyde, understanding the intermediates and transition states can help in controlling the reaction outcome and improving yields. quora.com
In the biological realm, if derivatives of this compound are found to have interesting biological activities, it will be essential to understand their mechanism of action . This involves identifying the specific molecular targets and pathways through which they exert their effects. For example, many pyrrolopyrimidine derivatives have been investigated as kinase inhibitors, and their mechanism often involves binding to the ATP-binding site of the kinase. nih.govmdpi.com Mechanistic studies could involve:
Enzymatic assays to determine the inhibitory activity against a panel of enzymes.
Cell-based assays to study the effects on cellular processes like cell cycle progression and apoptosis. mdpi.com
Structural biology studies , such as X-ray crystallography, to determine the binding mode of the compound with its biological target.
Elucidating these mechanisms will be critical for the rational design of more potent and selective compounds for therapeutic or other applications. The study of related pyrrolopyrimidine derivatives has shown that they can act as inhibitors of various kinases, and understanding the key interactions within the binding site is crucial for designing improved inhibitors. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde, and how do they compare in efficiency?
- Answer : Two primary approaches are highlighted:
- Fischer Carbene Complex-Mediated Synthesis : This method uses transition metal carbene complexes to construct the pyrrolo-pyrimidine core via cycloaddition or cyclization, offering high regioselectivity .
- One-Step Propargylamine Addition : Acylethynylpyrroles react with propargylamine under Cs₂CO₃ catalysis, followed by intramolecular cyclization to yield pyrrolo[1,2-a]pyrazines, a related scaffold .
- Comparison : Fischer carbene methods often require specialized metal catalysts, while one-step methods prioritize atom economy but may lack stereochemical control.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Answer : Use multimodal spectroscopic and chromatographic techniques:
- NMR/FT-IR : Confirm functional groups (e.g., aldehyde protons at δ 9.8–10.2 ppm in H NMR, C=O stretches at 1650–1750 cm⁻¹) .
- GC-MS/LC-MS : Identify molecular ion peaks and fragmentation patterns, especially for volatile analogs like hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione .
- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, critical for bioactivity studies .
Q. What are common bioactivity assays for evaluating this compound derivatives?
- Answer : Standard assays include:
- Antimicrobial Activity : Disk diffusion/MIC assays against Staphylococcus aureus (e.g., derivatives from Bacillus tequilensis MSI45 showed 80% inhibition at 50 µg/mL) .
- Antioxidant Potential : DPPH radical scavenging (e.g., Streptomyces sp. MUSC 149T extracts with IC₅₀ ~35 µg/mL) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., pyrrolo[1,2-a]quinoline derivatives with IC₅₀ <10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of pyrrolo[1,2-a]pyrimidine scaffolds?
- Answer : Key parameters include:
- Catalyst Selection : Pd(OAc)₂/XPhos for C–H arylation at C6 (yields >85%) vs. Au(I) catalysts for cycloisomerization (e.g., harmalidine intermediates) .
- Solvent/Base Optimization : Cs₂CO₃ in DMF enhances cyclization efficiency in one-step methods, while Et₃N in THF favors milder conditions for acid-sensitive substrates .
- Temperature Control : Microwave-assisted heating (120°C, 30 min) reduces reaction times by 60% compared to conventional reflux .
Q. What mechanistic insights explain contradictory regioselectivity in pyrrolo[1,2-a]pyrimidine cycloadditions?
- Answer : Competing pathways depend on dipolarophile electronics:
- Electron-Deficient Dipolarophiles : Follow Huisgen 1,3-dipolar cycloaddition, yielding pyrrolo[1,2-a]quinoxalines via imidazolium ylide intermediates .
- Electron-Rich Alkenes : Prefer Michael addition-cyclization, forming 2-(1H-pyrrol-1-yl)anilines. Steric effects from substituents (e.g., CF₃ groups) further modulate selectivity .
Q. How can computational methods aid in designing bioactive pyrrolo[1,2-a]pyrimidine derivatives?
- Answer : Integrate the following approaches:
- Molecular Docking : Identify binding modes with targets like β-glucuronidase (POM analyses show H-bonding with Thr₃₀₇ and hydrophobic interactions) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, NO₂ at C7) with antimicrobial potency (R² >0.85 in training sets) .
- DFT Calculations : Predict regioselectivity in Au(I)-catalyzed cyclizations by analyzing transition state energies (ΔG‡ differences ~2.5 kcal/mol) .
Q. What strategies resolve discrepancies in reported bioactivity data for pyrrolo[1,2-a]pyrimidine derivatives?
- Answer : Address variability via:
- Standardized Assay Protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolite Profiling : HPLC-MS to confirm compound purity (>95%) and rule out co-eluting impurities in natural product extracts .
- Epimerization Checks : Monitor chiral centers (e.g., C6 in tetrahydro derivatives) via chiral HPLC to ensure stereochemical consistency .
Methodological Considerations
Q. What are the limitations of current synthetic routes, and how can they be mitigated?
- Answer :
- Limitation : Low yields (<40%) in multi-step sequences due to side reactions (e.g., over-oxidation of aldehyde groups).
- Mitigation : Use protecting groups (e.g., TMS for aldehydes) or flow chemistry to isolate reactive intermediates .
Q. How can cross-disciplinary approaches enhance pyrrolo[1,2-a]pyrimidine research?
- Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
